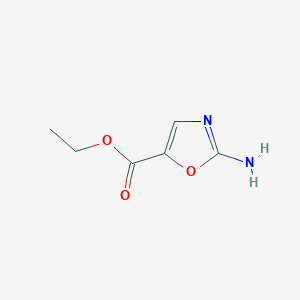

Ethyl 2-aminooxazole-5-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-amino-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUDJKCNXFBBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413941 | |

| Record name | ETHYL 2-AMINOOXAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113853-16-0 | |

| Record name | ETHYL 2-AMINOOXAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-aminooxazole-5-carboxylate from Ethyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminooxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences from readily available starting materials, ethyl chloroacetate and ethyl formate, and proceeds through a two-step sequence involving a Claisen condensation followed by a cyclization reaction with urea.

This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the chemical transformations and processes.

Synthesis Overview

The synthesis of this compound from ethyl chloroacetate is achieved in a two-step process. The initial step is a base-mediated Claisen condensation of ethyl chloroacetate with ethyl formate to yield the intermediate, ethyl 3-chloro-2-oxopropanoate. This intermediate is then reacted with urea in a cyclization-condensation reaction to afford the final product.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 113853-16-0 | [1][2] |

| Molecular Formula | C₆H₈N₂O₃ | [3] |

| Molecular Weight | 156.14 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 151-153 °C | [2] |

| Boiling Point | 282.9 °C at 760 mmHg | [2] |

| Purity | ≥97% | [3] |

Spectroscopic Data

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | IR (KBr, cm⁻¹) | MS (m/z) |

| Ethyl 2-aminooxazole-4-carboxylate | InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | Not Available | Not Available | Not Available |

| Ethyl 2-aminothiazole-5-carboxylate | Not Available | Not Available | Not Available | M+: 172.2 |

| A substituted tetrahydropyrimidine-5-carboxylate | (DMSO-d6, 400 MHz) δ: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | (100MHz, DMSO-d6) δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | 3639, 2967, 1896, 1608, 1223 | M+: 260 |

Experimental Protocols

The following protocols are based on established synthetic procedures.

Step 1: Synthesis of Ethyl 3-chloro-2-oxopropanoate

This step involves a Claisen condensation reaction.

Materials:

-

Sodium ethoxide (NaOEt)

-

Diethyl ether (anhydrous)

-

Ethyl chloroacetate

-

Ethyl formate

Procedure:

-

To a reaction vessel containing 500 ml of anhydrous diethyl ether, add sodium ethoxide (2.44 g, 0.33 mol).

-

Cool the mixture to 273 K (0 °C) with constant stirring.

-

Over a period of 2 hours, add a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) to the reaction vessel.

-

Continue stirring the reaction mixture overnight at room temperature.

-

After the reaction is complete, dilute the mixture with 500 ml of ice/water until the resulting sodium salt dissolves.

-

The aqueous solution containing the sodium salt of ethyl 3-chloro-2-oxopropanoate is used directly in the next step.

Step 2: Synthesis of this compound

This step involves the cyclization of the intermediate with urea.

Materials:

-

Aqueous solution of sodium ethyl 3-chloro-2-oxopropanoate (from Step 1)

-

Urea

-

Water

Procedure:

-

To the aqueous solution of the intermediate from Step 1, add urea.

-

Heat the reaction mixture in water at 100 °C for 1 hour.

-

After cooling, the product, this compound, can be isolated and purified by recrystallization.

-

A reported yield for this step is 51.3%.

Reaction Mechanisms and Workflows

Reaction Pathway

The overall synthesis can be represented by the following reaction scheme:

Caption: Overall reaction pathway for the synthesis.

Mechanism of 2-Aminooxazole Formation

The formation of the 2-aminooxazole ring from the β-keto ester intermediate and urea is proposed to proceed through the following steps:

Caption: Proposed mechanism for the cyclization step.

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-aminooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-aminooxazole-5-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document outlines its key properties, detailed experimental protocols for their determination, and a conceptual workflow for property analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in various chemical and biological systems, informing its use in synthetic chemistry and drug design.

Table 1: Summary of Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1][2] |

| Melting Point | 151-153 °C | [2] |

| Boiling Point | 282.9 ± 32.0 °C (Predicted) | [2] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.39 ± 0.10 (Predicted) | [2][3] |

| LogP | 0.4335 to 1.01470 | [1][3] |

| Solubility | Low solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. | [2] |

| Appearance | White or white-like crystalline powder. | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [2][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of about 1-2 cm.[5] The tube is tapped gently to ensure tight packing.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially when approaching the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[5][7] The melting point is reported as the range T1-T2.[6] For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[4]

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.[9]

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.[10]

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[10] The solubility is then expressed in units such as g/L or mol/L.

The pKa value is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the compound has low water solubility.[11]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[11] Spectrophotometric and NMR-based methods can also be employed for pKa determination.[11][12][13][14]

LogP is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water in a two-phase system at equilibrium.[15]

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.[16]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[16]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15][17]

Conceptual Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Caption: A conceptual workflow for physicochemical profiling.

References

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. This compound|lookchem [lookchem.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.ws [chem.ws]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

- 12. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Profile of Ethyl 2-aminooxazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Ethyl 2-aminooxazole-5-carboxylate (CAS No. 113853-16-0). The information is presented to facilitate its use in research, drug development, and quality control applications. While comprehensive data for ¹H NMR and IR spectroscopy are presented, publicly available experimental ¹³C NMR and mass spectrometry data are limited.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

| CDCl₃ | 7.48 | s | 1H | Oxazole H |

| 5.33 | s | 2H | NH₂ | |

| 4.31-4.36 | q | 2H | OCH₂ | |

| 1.35-1.36 | t | 3H | CH₃ | |

| DMSO-d₆ | 7.13 | s | 1H | Oxazole H |

| 7.01 | s | 2H | NH₂ |

Note: Data for DMSO-d₆ did not specify the chemical shifts for the ethyl ester protons.

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3387 | N-H stretching (amine) |

| 3119 | C-H stretching (aromatic/vinylic) |

| 1715 | C=O stretching (ester) |

| 1676 | N-H bending (amine) |

| 1568 | C=N stretching (oxazole ring) |

| 1408 | C-H bending |

| 1376 | C-H bending |

| 1325 | C-N stretching |

| 1261 | C-O stretching (ester) |

| 1178 | C-O stretching |

| 1146 | C-O stretching |

¹³C NMR and Mass Spectrometry Data

Despite a thorough search of scientific databases and literature, specific experimental ¹³C NMR and mass spectrometry data for this compound could not be located in publicly available resources. Researchers are advised to acquire this data experimentally for comprehensive characterization.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Caption: Workflow for Spectroscopic Characterization.

In-Depth Technical Guide: Ethyl 2-aminooxazole-5-carboxylate (CAS Number: 113853-16-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminooxazole-5-carboxylate, with CAS number 113853-16-0, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the 2-aminooxazole class of molecules, which are recognized as important pharmacophores. The 2-aminooxazole scaffold is a bioisostere of the 2-aminothiazole moiety, a core structure found in numerous biologically active compounds, including approved drugs.[1][2] This relationship suggests that this compound and its derivatives may possess valuable pharmacological properties.

This technical guide provides a comprehensive overview of the known properties, structure, synthesis, and potential biological significance of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a 2-amino-substituted oxazole ring with an ethyl carboxylate group at the 5-position.

Chemical Structure:

Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 113853-16-0 | |

| Molecular Formula | C₆H₈N₂O₃ | |

| Molecular Weight | 156.14 g/mol | |

| IUPAC Name | ethyl 2-amino-1,3-oxazole-5-carboxylate | |

| Appearance | Off-white to light yellow solid | - |

| Melting Point | 151-153 °C | |

| Boiling Point | 282.9 °C at 760 mmHg | |

| SMILES | CCOC(=O)c1cnc(o1)N | - |

| InChI | 1S/C6H8N2O3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |

| InChIKey | UHUDJKCNXFBBHU-UHFFFAOYSA-N | |

| Purity | ≥97% (typical) | - |

| Storage | 2-8°C, protect from light | - |

Crystal Structure

The crystal structure of this compound has been determined. The molecules are arranged in planar sheets that are internally connected by intermolecular hydrogen bonds. These sheets run parallel to the (120) plane. The interactions between these sheets are primarily dipole-dipole interactions involving the carbonyl groups.[3]

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[4] The synthesis involves a multi-step process starting from ethyl chloroacetate and ethyl formate.

Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl 2-chloro-3-oxopropanoate

-

Sodium ethoxide (2.44 g, 0.33 mol) is added to diethyl ether (500 ml) and the mixture is cooled to 273 K with stirring.

-

A mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) is added to the reaction mixture over a period of 2 hours.

-

Stirring is continued overnight at room temperature.

-

The reaction mixture is diluted with 500 ml of an ice/water mixture until the sodium salt dissolves.

-

The diethyl ether layer is separated, and the aqueous layer is acidified with concentrated HCl and cooled.

-

The precipitated ester is filtered off. After workup, the crude product is distilled to yield ethyl 2-chloro-3-oxopropanoate.

Step 2: Synthesis of Ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloro-2-propenoate

-

To the ethyl 2-chloro-3-oxopropanoate from the previous step, urea (8.95 g, 0.149 mol) is added, followed by 100 ml of ethanol.

-

The mixture is refluxed for 2 hours.

-

Ethanol is removed under reduced pressure.

-

A 10% sodium bicarbonate solution is added until effervescence ceases.

-

Diethyl ether is added, and the product, ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloro-2-propenoate, is collected by filtration.

Step 3: Cyclization to this compound While the source provides the synthesis for the precursor, the final cyclization step to the title compound is implied from the context of the paper which focuses on the crystal structure of this compound. The cyclization of the propenoate derivative likely proceeds via an intramolecular nucleophilic substitution, where the enamine nitrogen attacks the carbonyl group, followed by elimination of water to form the oxazole ring.

Synthetic Workflow for this compound

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, the 2-aminooxazole scaffold is a subject of active research, particularly in the development of antimicrobial and anticancer agents.

Antitubercular and Antimicrobial Potential

The 2-aminooxazole moiety is a bioisostere of the 2-aminothiazole scaffold, which is present in numerous compounds with potent antitubercular activity.[1] Studies on various 2-aminooxazole derivatives have shown that they can exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] The isosteric replacement of sulfur with oxygen in the thiazole ring to form an oxazole can offer advantages such as improved physicochemical properties, including increased solubility, and potentially a different metabolic profile.[2]

The proposed mechanism of action for some 2-aminothiazole and by extension, 2-aminooxazole derivatives, involves the inhibition of essential mycobacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in the fatty acid biosynthesis pathway of the bacterium.

Proposed Mechanism of Action for 2-Aminooxazole Derivatives

Antiviral and Anticancer Research

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its structural relationship to the well-established 2-aminothiazole scaffold provides a strong rationale for its investigation as a source of new therapeutic agents, particularly in the areas of infectious diseases and oncology. While further studies are needed to fully elucidate the specific biological activities and mechanisms of action of this compound, the available information highlights the promise of the 2-aminooxazole core in the development of novel pharmaceuticals. The detailed synthetic protocol provided herein should facilitate further research into this interesting molecule and its derivatives.

References

The Biological Versatility of 2-Aminooxazole Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of the Pharmacological Activities, Mechanisms of Action, and Experimental Evaluation of a Privileged Scaffold

The 2-aminooxazole moiety has emerged as a significant "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural attributes allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of the biological activities of 2-aminooxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

2-Aminooxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to act as bioisosteres of 2-aminothiazoles, a well-established pharmacophore in numerous kinase inhibitors.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 2-aminooxazole derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Dasatinib Derivative 8b | K562 (Chronic Myeloid Leukemia) | Nanomolar range | [1] |

| Dasatinib Derivative 8c | K562 (Chronic Myeloid Leukemia) | Nanomolar range | [1] |

| Dasatinib Derivative 9b | K562 (Chronic Myeloid Leukemia) | Nanomolar range | [1] |

| Compound 2 | HeLa (Cervical Cancer) | 52.43 | [2] |

| Compound 5 | HeLa (Cervical Cancer) | 31.20 | [2] |

| Compound 9 | HeLa (Cervical Cancer) | 19.5 | [2] |

Mechanisms of Anticancer Action

The anticancer effects of 2-aminooxazole derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Many 2-aminooxazole derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. Their structural similarity to 2-aminothiazole, a core component of clinically approved kinase inhibitors like Dasatinib, supports this mechanism.[1][3]

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. 2-Aminooxazole derivatives, as bioisosteres of known PI3K/mTOR inhibitors, are proposed to inhibit this pathway, leading to the suppression of tumor growth.[4][5][6]

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets. 2-Aminothiazole derivatives have been identified as potent Aurora kinase inhibitors, and their 2-aminooxazole counterparts are expected to exhibit similar activity.[7][8][9]

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. 2-Aminooxazole derivatives can trigger apoptosis through the intrinsic pathway, which involves the mitochondria.

Modulation of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determines the cell's fate. 2-Aminooxazole derivatives can induce apoptosis by upregulating Bax and downregulating Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[10][11]

Antimicrobial Activity

2-Aminooxazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. Their potential as antimicrobial agents is enhanced by their favorable physicochemical properties, such as increased hydrophilicity compared to their thiazole analogs.[11]

Quantitative Antimicrobial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values of selected 2-aminooxazole derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 3a | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |

| Compound 3b | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |

| Compound 3c | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |

| Compound 3e | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |

| Compound 3m | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |

| Compound 3v | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |

| Antitubercular Derivatives | Mycobacterium tuberculosis | Promising Activity | [7][13][14] |

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for 2-aminooxazole derivatives are still under investigation. However, for their antitubercular activity, inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) has been suggested as a probable target.[11][15] FabH is a key enzyme in the fatty acid synthesis pathway of bacteria, which is essential for their survival.

Anti-inflammatory Activity

Certain 2-aminooxazole derivatives have been shown to possess anti-inflammatory properties. This activity is often evaluated using in vivo models such as the carrageenan-induced paw edema assay.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of 2-aminooxazole derivatives are typically quantified by the percentage of edema inhibition in animal models.

| Compound/Derivative | Assay | Dose | % Inhibition | Reference |

| Benzothiazole Derivative 5b | Carrageenan-induced paw edema | Not Specified | 48.4% | [13] |

| Benzothiazole Derivative 19a | Carrageenan-induced paw edema | Not Specified | 47.3% | [13] |

| Benzothiazole Derivative 19c | Carrageenan-induced paw edema | Not Specified | 41.4% | [13] |

Note: Data for closely related benzothiazole derivatives are presented as a reference for potential anti-inflammatory activity.

Mechanism of Anti-inflammatory Action

The anti-inflammatory mechanism of 2-aminooxazole derivatives may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), which are responsible for the production of prostaglandins.[13][14][16] By inhibiting prostaglandin synthesis, these compounds can reduce inflammation, pain, and fever.

Neuroprotective Activity

The potential neuroprotective effects of 2-aminooxazole derivatives are an emerging area of research. Studies on structurally related compounds, such as 2-aminothiazoles and 2-amino-1,3,4-thiadiazoles, have shown promise in protecting neuronal cells from various insults.[17][18]

While direct quantitative data and detailed experimental protocols specifically for 2-aminooxazole derivatives in neuroprotection are limited, the known activities of their bioisosteres suggest that they may act through mechanisms such as:

-

Inhibition of excitotoxicity: Protecting neurons from damage caused by excessive stimulation by neurotransmitters like glutamate.[17]

-

Trophic effects: Promoting neuronal survival and growth.[19]

-

Modulation of signaling pathways involved in neuronal survival.

Further research is needed to fully elucidate the neuroprotective potential and mechanisms of action of 2-aminooxazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-aminooxazole derivatives.

Synthesis of 2-Aminooxazole Derivatives

A general synthetic route to 2-aminooxazole derivatives often involves a two-step process:

-

Condensation: Reaction of an α-haloketone with urea to form the 2-aminooxazole ring.

-

Functionalization: Further modification of the 2-amino group or other positions on the oxazole ring, for example, through a Buchwald-Hartwig cross-coupling reaction to introduce aryl substituents.[13][14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminooxazole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism is determined.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the 2-aminooxazole derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used and reliable model for screening the acute anti-inflammatory activity of new compounds.

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the 2-aminooxazole derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Kinase Inhibition Assay

Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate.

Protocol (General - Luminescence-Based):

-

Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the 2-aminooxazole derivative at various concentrations.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the kinase reaction and add a detection reagent that generates a luminescent signal proportional to the amount of ATP remaining (inversely proportional to kinase activity).

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

Conclusion

2-Aminooxazole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their favorable physicochemical properties, makes them attractive candidates for further drug discovery and development. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action, is intended to serve as a valuable resource for researchers in the field. Further exploration of their neuroprotective potential and the elucidation of their specific molecular targets will undoubtedly pave the way for the development of novel therapeutics based on the 2-aminooxazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Derivatives of 2-aminooxazoles showing antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Ethyl 2-aminooxazole-5-carboxylate: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminooxazole-5-carboxylate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including the presence of multiple hydrogen bond donors and acceptors, and a readily functionalizable amino group, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors and antitubercular agents. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical application in a research and development setting.

Introduction

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in a variety of biological interactions. As a bioisostere of the well-known 2-aminothiazole core, 2-aminooxazoles offer an alternative with potentially improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability due to the replacement of the sulfur atom with oxygen. This compound, in particular, serves as a versatile starting material, providing a convenient handle for further chemical modifications at the 2-amino and 5-ester positions. This guide aims to be a comprehensive resource for scientists leveraging this valuable building block in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₃ | [ChemScene] |

| Molecular Weight | 156.14 g/mol | [ChemScene] |

| Appearance | Solid | [Sigma-Aldrich] |

| Melting Point | 151-153 °C | [Sigma-Aldrich] |

| Boiling Point | 282.9 °C at 760 mmHg | [Sigma-Aldrich] |

| Purity | ≥97% | [ChemScene] |

| Storage | 4°C, protect from light | [ChemScene] |

| SMILES | O=C(C1=CN=C(N)O1)OCC | [ChemScene] |

| InChI Key | UHUDJKCNXFBBHU-UHFFFAOYSA-N | [Sigma-Aldrich] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the cyclization of a β-ketoester derivative with urea. A detailed experimental protocol for one such synthesis is provided below.[1]

Synthesis from Ethyl 2-chloro-3-oxopropanoate and Urea

This method involves a two-step process starting from the preparation of ethyl 2-chloro-3-oxopropanoate, followed by its reaction with urea to form the desired 2-aminooxazole ring.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-chloro-3-oxopropanoate [1]

-

To a stirred suspension of sodium ethoxide (22.8 g, 0.33 mol) in diethyl ether (500 mL) cooled to 0 °C, a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) is added dropwise over 2 hours.

-

The reaction mixture is stirred overnight at room temperature.

-

The mixture is then diluted with ice-water (500 mL) to dissolve the sodium salt.

-

The diethyl ether layer is separated, and the aqueous layer is acidified with concentrated HCl and cooled.

-

The precipitated ester is collected by filtration. The crude product is purified by distillation under reduced pressure (5 mmHg, 60-65 °C) to yield ethyl 2-chloro-3-oxopropanoate as a white solid upon recrystallization (Yield: 45%).[1]

Step 2: Synthesis of this compound [1]

-

To a solution of ethyl 2-chloro-3-oxopropanoate (22.44 g, 0.149 mol) in ethanol (100 mL), urea (8.95 g, 0.149 mol) is added.

-

The mixture is refluxed for 2 hours.

-

The ethanol is removed under reduced pressure.

-

A 10% aqueous solution of sodium bicarbonate is added until effervescence ceases.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a green oil.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/n-hexane, 1:2) to afford this compound as a crystalline solid (Yield: 7.4%).[1]

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily centered around the nucleophilic 2-amino group and the electrophilic ester at the 5-position. These functional groups allow for a wide range of chemical transformations, making it a valuable scaffold for library synthesis.

N-Acylation

The 2-amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to introduce a variety of substituents. This reaction is fundamental for exploring the structure-activity relationship (SAR) of 2-aminooxazole derivatives.

General Experimental Protocol for N-Acylation with Acetic Anhydride:

-

In a round-bottomed flask, dissolve this compound (1 mmol) in a suitable solvent (e.g., pyridine or dichloromethane).

-

Add acetic anhydride (1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the N-acetylated derivative.

Applications in Drug Discovery

The 2-aminooxazole scaffold is a key component in a number of biologically active compounds. This compound serves as a crucial starting material for the synthesis of these derivatives, particularly in the fields of oncology and infectious diseases.

Kinase Inhibitors

Derivatives of 2-aminooxazoles have been extensively explored as inhibitors of various kinases, which are key targets in cancer therapy. The 2-amino group often forms a critical hydrogen bond with the hinge region of the kinase active site.

Antitubercular Agents

The 2-aminooxazole scaffold has also shown promise in the development of novel agents against Mycobacterium tuberculosis. These compounds often exhibit potent activity with low cytotoxicity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity

The broth microdilution method is a standard technique for determining the MIC of potential antitubercular compounds.[2][3][4]

-

Preparation of Drug Plates: Serially dilute the test compounds in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a suspension of Mycobacterium tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the drug plate. Include a drug-free control well.

-

Incubation: Seal the plates and incubate at 37 °C for 7-14 days.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Spectroscopic Data

The structural characterization of this compound and its derivatives relies on various spectroscopic techniques.

This compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 1.35-1.36 (3H, t, CH₃), 4.31-4.36 (2H, q, CH₂), 5.33 (2H, s, NH₂), 7.48 (1H, s, oxazole-H) | [1] |

| IR (KBr, cm⁻¹) | 3387, 3119 (N-H stretching), 1715 (C=O stretching, ester), 1676 (C=N stretching), 1568 (N-H bending) | [1] |

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent kinase inhibitors and antitubercular agents underscores the importance of the 2-aminooxazole scaffold in the development of new therapeutics. This technical guide provides the essential information and protocols to enable researchers to effectively utilize this powerful synthetic tool in their drug discovery programs.

References

The Oxazole Core: A Technical Guide to the Discovery and Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocycle containing both nitrogen and oxygen, has firmly established itself as a "privileged structure" in medicinal chemistry. Its versatile nature allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel oxazole compounds, offering detailed experimental protocols, quantitative biological data, and visual workflows to aid researchers in the field of drug discovery and development.

The Significance of the Oxazole Moiety in Drug Discovery

The unique electronic properties and the ability of the oxazole ring to participate in various non-covalent interactions with biological targets make it a valuable pharmacophore.[1] Oxazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3] Their structural versatility allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making them attractive candidates for lead optimization in drug development programs.[4]

Synthetic Strategies for Novel Oxazole Compounds

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to this important heterocycle. In recent years, significant advancements have focused on developing more efficient, sustainable, and versatile synthetic methodologies.

Classical and Modern Synthetic Methods

Several key synthetic strategies are employed for the construction of the oxazole core:

-

Van Leusen Oxazole Synthesis: This is a widely used one-pot reaction for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] The reaction proceeds under mild conditions and has a broad substrate scope.[5]

-

Bredereck Reaction: This method involves the reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[7] It is an efficient and economical process for oxazole synthesis.[7]

-

Metal-Free Synthesis: Recent approaches have focused on metal-free synthetic routes to avoid potential metal contamination in the final products. These methods often utilize catalysts like iodine or iminium ions.[8]

-

Green Synthesis Approaches: To minimize the environmental impact, green chemistry principles are increasingly being applied to oxazole synthesis. These include the use of safer solvents, microwave irradiation, and ultrasound-assisted synthesis, which can lead to improved yields, shorter reaction times, and simpler purification processes.[9]

General Experimental Workflow for Oxazole Synthesis

The following diagram illustrates a general workflow for the synthesis and characterization of novel oxazole compounds.

Caption: General workflow for the synthesis, characterization, and biological evaluation of novel oxazole compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of novel oxazole compounds.

Microwave-Assisted van Leusen Oxazole Synthesis[9]

This protocol describes a green chemistry approach to the van Leusen synthesis.

Materials:

-

Benzaldehyde (1.18 mmol, 1.0 equiv)

-

4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv)

-

Potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv)

-

Isopropanol (10 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

In a 50 mL round-bottom flask, combine benzaldehyde, TosMIC, and isopropanol.

-

Add potassium phosphate to the mixture.

-

Place the flask in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the isopropanol under reduced pressure.

-

Dilute the crude product with water (10 mL) and extract with ethyl acetate.

-

Wash the organic layer with water (5 mL) and brine (5 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors[10][11]

This multi-step synthesis yields novel 1,3-oxazole sulfonamides with potent anticancer activity.

Step 1: Synthesis of α-bromoketone (7)

-

Bromination of acetophenone (6) occurs smoothly to give α-bromoketone (7) in high yield.[10]

Step 2: Synthesis of primary amine salt (8)

-

Compound 7 is converted to the primary amine salt (8) via the Delépine reaction.[10]

Step 3: Synthesis of amide (9)

-

Compound 8 is reacted with cyclopropylcarbonyl chloride to give amide (9).[10]

Step 4: Synthesis of 1,3-oxazole (10)

-

Amide (9) is cyclized with phosphoryl chloride to cleanly give 1,3-oxazole (10).[10]

Step 5: Synthesis of benzenesulfonyl chloride (11)

-

The 1,3-oxazole (10) is reacted with chlorosulfonic acid and thionyl chloride to give the pivotal benzenesulfonyl chloride (11).[11]

Step 6: Synthesis of 1,3-oxazole sulfonamides (12-19)

-

The final sulfonamide linkage is constructed by the slow addition of the sulfonyl chloride (11) to a solution of the amine or aniline derivative in pyridine and chloroform at 0 °C.[10][11]

Caption: Synthetic pathway for 1,3-oxazole sulfonamides.

Quantitative Biological Data

The biological evaluation of novel oxazole compounds has yielded promising quantitative data across various therapeutic areas.

Anticancer Activity of 1,3-Oxazole Sulfonamides

A series of novel 1,3-oxazole sulfonamides were evaluated for their ability to inhibit cancer cell growth against the NCI-60 human tumor cell lines.[10][11]

| Compound | Mean GI₅₀ (nM) (Leukemia) | Average Growth Inhibition |

| 16 | - | Best |

| 2-chloro-5-methylphenyl derivative | 48.8 | Potent |

| 1-naphthyl derivative | 44.7 | Potent |

These compounds were found to effectively bind to tubulin and induce the depolymerization of microtubules within cells.[10][11]

Anti-SARS-CoV-2 Activity of Oxazole-Based Macrocycles

A family of synthetic oxazole-based macrocycles demonstrated inhibitory activity against SARS-CoV-2.[12][13]

| Compound | IC₅₀ against SARS-CoV-2 Mpro (µM) | CC₅₀ (µM) | Safety Index |

| Isopropyl triester 13 | 2.58 | 159.1 - 741.8 | 2.50 - 39.1 |

| Triacid 14 | - | 159.1 - 741.8 | 2.50 - 39.1 |

| Carboxamides 15a-c | - | 159.1 - 741.8 | 2.50 - 39.1 |

Docking studies showed that the most potent macrocycles, 13 and 14, exhibited the best fit and highest affinity for the active site binding pocket of the SARS-CoV-2 main protease (Mpro).[12][13]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design and optimization of novel drug candidates.

Tubulin Polymerization Inhibition

The anticancer activity of the 1,3-oxazole sulfonamides is attributed to their ability to inhibit tubulin polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Signaling pathway for tubulin polymerization inhibition by 1,3-oxazole sulfonamides.

Conclusion

The oxazole nucleus continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with the development of modern and green synthetic methodologies, allows for the creation of diverse chemical libraries for biological screening. The promising anticancer and antiviral activities highlighted in this guide underscore the potential of oxazole-based compounds in addressing significant unmet medical needs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of oxazole-containing drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | Semantic Scholar [semanticscholar.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Ethyl 2-aminooxazole-5-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of ethyl 2-aminooxazole-5-carboxylate derivatives. The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document outlines the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this heterocyclic core.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common strategy involves the cyclization of an α-haloketone with urea or its derivatives. For instance, the synthesis of the core scaffold, this compound, can be accomplished by reacting ethyl 2-chloro-3-oxopropanoate with urea. Derivatives can be subsequently generated by N-alkylation or N-arylation of the 2-amino group or by modification of the ester at the 5-position.

An analogous and well-documented approach is the Hantzsch synthesis for the corresponding thiazole derivatives, which can be adapted for oxazoles. For example, a one-pot synthesis for the analogous ethyl 2-aminothiazole-4-methyl-5-carboxylate has been reported, involving the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and thiourea.[1] This methodology can potentially be modified for the synthesis of oxazole derivatives by using urea in place of thiourea.

Data Presentation: Biological Activity of 2-Aminooxazole Derivatives

While comprehensive preliminary screening data for a series of directly substituted this compound derivatives is not extensively available in the public domain, the biological activities of more complex molecules incorporating the 2-aminooxazole moiety provide valuable insights into their therapeutic potential. The following tables summarize the reported in vitro activities of selected 2-aminooxazole-containing compounds.

Table 1: Anticancer Activity of 2-Aminooxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HCT116 (Colon Carcinoma) | 71.8 | |

| 2 | MCF7 (Breast Carcinoma) | 74.1 | |

| 3 | A549 (Lung Cancer) | >100 | |

| 4 | HeLa (Cervical Cancer) | >100 |

Note: Compounds 1 and 2 are 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.

Table 2: Antimicrobial Activity of 2-Aminooxazole Derivatives

| Compound ID | Microorganism | MIC (µM) | Reference |

| 5 | Staphylococcus aureus | 14.8 | |

| 6 | Bacillus subtilis | 17.5 | |

| 7 | Escherichia coli | 14.8 | |

| 8 | Candida albicans | 16.9 |

Note: Compounds 5-8 are 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.

Table 3: Enzyme Inhibitory Activity of 2-Aminooxazole Derivatives

| Compound ID | Enzyme | IC50 (µM) | Reference |

| 9 | Bacterial Serine Acetyltransferase | 110 | [2] |

| 10a | Bacterial Serine Acetyltransferase | >200 | [2] |

| 10b | Bacterial Serine Acetyltransferase | 150 | [2] |

Note: Compounds 9 and 10a-b are (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid derivatives.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of novel compounds. The following are standard protocols for preliminary in vitro evaluation of anticancer and antimicrobial activities, adapted for the screening of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

-

Culture human cancer cell lines (e.g., HCT116, MCF7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

3. MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

1. Compound Preparation:

-

Prepare a stock solution of each test compound in DMSO.

-

Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

2. Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) from a fresh culture.

-

Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared microbial suspension.

-

Include a positive control (broth with microorganisms, no compound) and a negative control (broth only).

-

Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28°C for 48-72 hours.

4. MIC Determination:

-

The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary screening of this compound derivatives.

Hypothetical Signaling Pathway

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The following diagram depicts a hypothetical MAP Kinase signaling pathway that could be a target for this compound derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-aminooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminooxazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a potential therapeutic agent. This technical guide provides a summary of the currently available data on the solubility and stability of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document also outlines detailed, standard experimental protocols for determining these critical parameters. The provided methodologies are standard in the pharmaceutical industry and are intended to guide researchers in obtaining accurate and reliable data.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its known physicochemical properties is presented in Table 1. It is important to note that much of the available data is predicted or from chemical supplier databases and awaits experimental verification in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Melting Point | 151-153 °C | |

| Boiling Point | 282.9 °C at 760 mmHg | |

| Appearance | Solid | |

| LogP (Predicted) | 0.4335 | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Low |

| Methanol | Good |

| Ethanol | Good |

| Acetone | Good |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Profile

Detailed stability studies, including forced degradation, have not been published for this compound. The recommended storage conditions are 4°C and protection from light, suggesting potential sensitivity to temperature and photolytic degradation.[1]

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.

Methodology:

Forced degradation should be carried out on a solution of this compound (e.g., 1 mg/mL in a suitable solvent) under the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature for a defined period.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be run in parallel.

Samples from each stress condition should be analyzed at appropriate time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While no specific degradation pathways have been elucidated for this compound, based on its chemical structure, several potential degradation routes can be hypothesized:

-

Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid (2-aminooxazole-5-carboxylic acid) and ethanol.

-

Oxazole Ring Opening: The oxazole ring may be susceptible to cleavage under harsh acidic or basic conditions, or upon exposure to strong oxidizing agents.

-

Amine Group Reactions: The 2-amino group could undergo various reactions, including oxidation or reaction with degradation products of excipients in a formulation.

Caption: Hypothesized Degradation Pathways.

Conclusion and Recommendations for Future Work

The currently available information on the solubility and stability of this compound is limited and primarily consists of basic physicochemical data from non-peer-reviewed sources. For the successful development of this compound for any application, particularly in drug development, a thorough experimental characterization is imperative.

It is strongly recommended that researchers undertake the following studies:

-

Quantitative Solubility Determination: Systematically measure the solubility in a range of pharmaceutically relevant solvents and buffers at different temperatures.

-

Forced Degradation Studies: Conduct comprehensive stress testing under ICH conditions to identify and characterize degradation products.

-

Stability-Indicating Method Development: Develop and validate a robust HPLC or UPLC method capable of separating the parent compound from all potential degradation products.

-

Long-Term Stability Studies: Perform stability studies under various storage conditions (as per ICH guidelines) to establish a re-test date or shelf life.

The experimental protocols and workflows provided in this guide offer a framework for conducting these essential studies, which will generate the critical data needed to advance the research and development of this compound.

References

Theoretical Underpinnings and Experimental Insights into the Ethyl 2-aminooxazole-5-carboxylate Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethyl 2-aminooxazole-5-carboxylate core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug design. Its structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, makes it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies, experimental data, and potential biological applications of this important chemical entity. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of the 2-aminooxazole framework in drug discovery and development.

Theoretical Studies on the 2-Aminooxazole Core

While in-depth theoretical studies specifically focused on this compound are not extensively available in the public domain, a wealth of computational research on the parent 2-aminooxazole ring and its derivatives provides critical insights into the electronic properties and reactivity of this class of compounds. These studies serve as a valuable proxy for understanding the behavior of the title compound.